Collagen proline hydroxylase inhibitor

Übersicht

Beschreibung

Collagen proline hydroxylase inhibitor is a member of the collagen proline hydroxylase inhibitor family, which are used as antifibroproliferative agents . Proline hydroxylase is a multifunctional oxygenase that catalyzes specific prolyl residues in the collagen peptide precursor .

Chemical Reactions Analysis

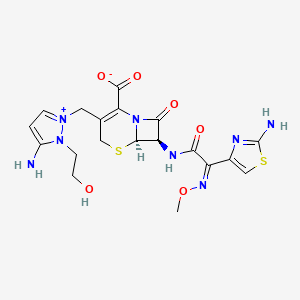

Procollagen-proline dioxygenase, also known as prolyl hydroxylase, catalyzes the formation of (2S, 4R)-4-hydroxyproline, a compound that represents the most prevalent post-translational modification in the human proteome . The reaction involves the incorporation of oxygen into organic substrates through a mechanism that requires alpha-Ketoglutaric acid, Fe2+, and ascorbate .Wissenschaftliche Forschungsanwendungen

1. Cancer Research and Treatment

Collagen prolyl 4-hydroxylase 1 (C-P4H1) plays a crucial role in cancer metastasis and progression, particularly in breast cancer. Inhibiting C-P4H1 can suppress collagen secretion and tumor invasion, making it a potential therapeutic target. For example, Wang et al. (2020) developed a high-throughput screening method to identify C-P4H1 inhibitors, finding that Silodosin and Ticlopidine could suppress tumor invasion in 3D tissue culture. Similarly, Xiong and Xu (2017) demonstrated that upregulation of collagen prolyl-4-hydroxylase is required for breast cancer promotion, and its inhibition could reduce tumor growth and metastasis in xenograft models (Wang et al., 2020); (Xiong & Xu, 2017).

2. Fibrotic Diseases

Collagen prolyl 4-hydroxylases (CP4Hs) are key enzymes in collagen synthesis and are implicated in fibrotic diseases. Vasta and Raines (2018) explored the potential of CP4H inhibition as a basis for treating fibrotic diseases and cancer metastasis, focusing on inhibitors with potential clinical utility (Vasta & Raines, 2018).

3. Enzymatic Mechanism Studies

Research on the enzymatic mechanism of collagen prolyl 4-hydroxylase offers insights into substrate binding and catalysis. For instance, Vasta et al. (2017) conducted a study on the effects of mutating key active site residues in prolyl-4-hydroxylase, providing a deeper understanding of its regio- and stereoselectivity (Vasta et al., 2017).

Safety And Hazards

Eigenschaften

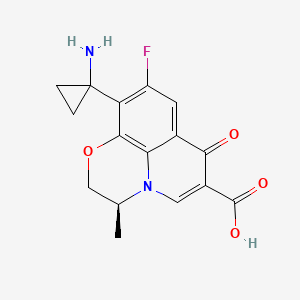

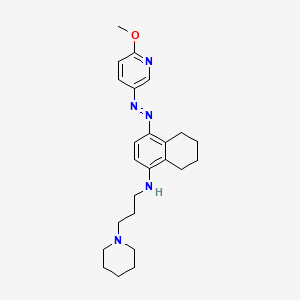

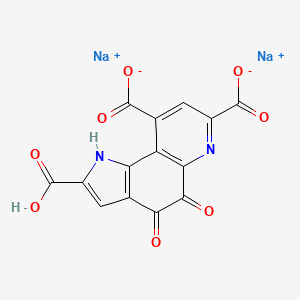

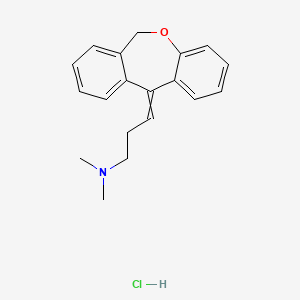

IUPAC Name |

N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARBCHSPWMKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432988 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Collagen proline hydroxylase inhibitor | |

CAS RN |

223666-07-7 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)